molecular formula C8H16ClNO4S B15316690 tert-butylN-[2-(chlorosulfonyl)propyl]carbamate

tert-butylN-[2-(chlorosulfonyl)propyl]carbamate

Cat. No.: B15316690
M. Wt: 257.74 g/mol
InChI Key: UDJGLFYPNXXDTI-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C₉H₁₈ClNO₄S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    tert-Butyl carbamate: is reacted with .

  • The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
  • The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
  • After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.

    Continuous monitoring: of the reaction to ensure consistent product quality.

    Automated purification: techniques to handle large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Nucleophiles: such as amines or alcohols for substitution reactions.

    Acids or bases: for hydrolysis reactions.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Reducing agents: like lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.

    Biomedical Research: Employed in the development of pharmaceuticals and as a research tool in studying biological pathways.

    Chemical Biology: Used to modify biomolecules for studying their functions and interactions.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.

    Chlorosulfonyl isocyanate: A reagent used in the synthesis of sulfonyl carbamates.

    tert-ButylN-[2-(chlorosulfonyl)ethyl]carbamate: A similar compound with a different alkyl chain length.

Uniqueness: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity profile and the presence of both tert-butyl and chlorosulfonyl groups. This combination allows for versatile applications in organic synthesis and biomedical research, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl N-(2-chlorosulfonylpropyl)carbamate

InChI

InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

UDJGLFYPNXXDTI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

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